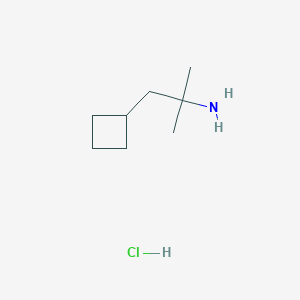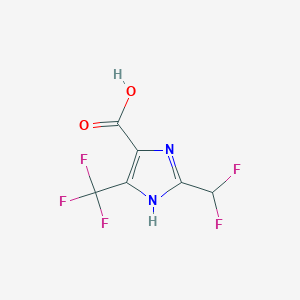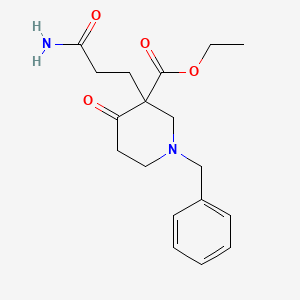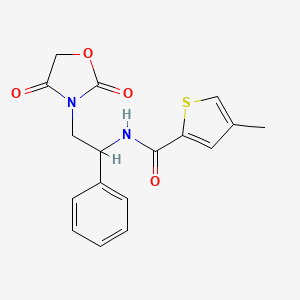
1-Cyclobutyl-2-methylpropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclobutyl-2-methylpropan-2-amine hydrochloride” is a chemical compound with the CAS Number: 2197062-31-8 . It has a molecular weight of 163.69 . The IUPAC name for this compound is 1-cyclobutyl-2-methylpropan-2-amine hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “1-Cyclobutyl-2-methylpropan-2-amine hydrochloride” is 1S/C8H17N.ClH/c1-8(2,9)6-7-4-3-5-7;/h7H,3-6,9H2,1-2H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-Cyclobutyl-2-methylpropan-2-amine hydrochloride” is a powder . It is stored at room temperature . The compound has a molecular weight of 163.69 .
Scientific Research Applications
Chemical Synthesis and Derivatives
- Intramolecular Amination of Nonclassical Cyclopropylmethyl Cation : This compound has been used in studies related to the intramolecular amination of cyclobutyl carbenium ions, producing cyclobutane-based amino alcohols and derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Medicinal Chemistry and Drug Synthesis
- Synthesis of VLA-4 Antagonists : 3-aminocyclobut-2-en-1-ones, derivatives of cyclobutyl amines, have been prepared for their potential as antagonists of VLA-4, a molecule involved in immune responses (Brand, de Candole, & Brown, 2003).
Organic Chemistry and Compound Synthesis
- Synthesis of Novel Amines and Amino Acids : The compound has been used in the synthesis of novel amines such as 1-ethynylcyclobutylamine, which have been made available as N-Fmoc-protected derivatives (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).
Material Science
- Development of Thermostabilizers for Polypropylene : This compound has been involved in the synthesis of certain amine compounds used as thermostabilizers for polypropylene, a common plastic material (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Analytical Chemistry
- Gas Chromatography–Mass Spectrometry : Cycloalkylcarbonyl derivatives, related to this compound, have been proposed for the determination of amino acid methyl esters by gas chromatography–mass spectrometry (Zaikin & Luzhnov, 2002).
Safety and Hazards
The compound has several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent safety measures that should be taken when handling the compound.
properties
IUPAC Name |
1-cyclobutyl-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,9)6-7-4-3-5-7;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHDTMFQUEANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-2-methylpropan-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)


![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)


![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)


![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)